molecular formula C8H7ClN2O2 B598100 Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 1198283-55-4

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B598100
CAS No.: 1198283-55-4
M. Wt: 198.606
InChI Key: FOCICUCHBMFSBI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride (CAS 1198283-55-4) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This heterocyclic compound serves as a core building block for the synthesis of novel therapeutic agents, particularly in the development of anti-infectives. Its primary research value lies in the construction of imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds that have demonstrated exceptional potency against Mycobacterium tuberculosis . These derivatives have shown low nanomolar activity against replicating bacteria and maintain efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical TB strains, with some lead compounds exhibiting potency nearly 10-fold greater than the clinical candidate PA-824 . The mechanism of action for this class is associated with the inhibition of QcrB, a subunit of the essential cytochrome bcc complex in the mycobacterial electron transport chain, disrupting oxidative phosphorylation and energy production . Beyond its prominent role in tuberculosis research, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, found in compounds with a wide range of biological activities, including anticancer and antiviral effects . Researchers utilize this hydrochloride salt for its reactivity in amide coupling reactions to generate diverse compound libraries for biological screening . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCICUCHBMFSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718240
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-55-4
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198283-55-4
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Record name Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
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Record name imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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Preparation Methods

Condensation and Cyclization Strategies

A primary method involves the condensation of bromo-imidazo[1,2-a]pyridine-3-carboxylic acid derivatives with piperazine-containing intermediates. For example, CN104370898A describes a two-step protocol starting with 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid (Compound 1) reacting with a piperazine derivative (Compound 2) under coupling agents such as EDCI or HOBt in solvents like DMF or THF. The reaction proceeds via nucleophilic acyl substitution, forming an amide bond (Compound 3). Subsequent Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-methylenedioxyphenylboronic acid) in the presence of Pd(PPh₃)₄ yields the 5-substituted imidazo[1,2-a]pyridine scaffold. Acidic hydrolysis of the ester intermediate using concentrated HCl finalizes the carboxylic acid and forms the hydrochloride salt.

Key Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (2.7–5 mol%)

  • Base : Na₂CO₃ (3–5 equiv)

  • Solvent : Dioxane/water (3:1 v/v)

  • Yield : 45–65%

Mizoroki–Heck Coupling and Functionalization

Frontiers in Chemistry (2020) highlights the Mizoroki–Heck reaction for introducing alkyl or aryl groups at the 6-position of the imidazo[1,2-a]pyridine core. Starting from ethyl imidazo[1,2-a]pyridine-3-carboxylate, palladium-catalyzed coupling with benzyl acrylate or allyl derivatives installs substituents, followed by hydrogenolysis to remove protecting groups. Hydrolysis with 12 M HCl converts the ester to the carboxylic acid, concurrently forming the hydrochloride salt.

Optimization Insight :

  • Microwave irradiation reduces reaction time from 24 hours to 30 minutes.

  • NaBH₄/NiCl₂-mediated reduction ensures selective double bond saturation without over-reduction.

Hydrolysis and Salt Formation

Ester to Carboxylic Acid Conversion

The ester intermediate (e.g., ethyl imidazo[1,2-a]pyridine-5-carboxylate) undergoes basic or acidic hydrolysis. PMC8720286 reports using 12 M HCl under reflux for 5 hours to achieve quantitative conversion to the carboxylic acid. GlpBio’s protocol confirms this method, yielding the hydrochloride salt with >95% purity after silica gel chromatography (methylene chloride:methanol = 15:1).

Critical Parameters :

  • Temperature : Reflux (100–110°C)

  • Acid Concentration : 12 M HCl

  • Workup : Neutralization with NaHCO₃ followed by extraction with EtOAc.

Alternative Approaches: Four-Component Reactions

A four-component reaction (4CR) catalyzed by iodine enables rapid assembly of tetrahydroimidazo[1,2-a]pyridines via Knoevenagel condensation and enamine formation. While this method primarily targets reduced analogs, oxidative dehydrogenation with DDQ or MnO₂ could access the aromatic imidazo[1,2-a]pyridine system, though yields remain suboptimal (30–40%).

Analytical Characterization

Spectroscopic Data

1H-NMR (DMSO-d₆, 400 MHz) :

  • δ 9.11 (s, 1H, imidazole-H)

  • δ 8.56–8.54 (m, 1H, pyridine-H)

  • δ 7.78 (s, 2H, NH₂)

  • δ 3.92 (br, 4H, piperazine-CH₂).

EI-MS (m/z) :

  • 508.2 [M+H]+ for Compound I-a.

Purity and Solubility

HPLC analysis (214 nm, 5.5-minute method) confirms >95% purity. The hydrochloride salt is soluble in DMSO (50 mg/mL) and methanol but insoluble in water.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalystYield (%)Purity (%)
Condensation6-Bromo-imidazo[1,2-a]pyridinePd(PPh₃)₄45–65>95
Mizoroki–HeckEthyl imidazo[1,2-a]pyridine-3-carboxylatePd(OAc)₂52–93>95
4CRAldehyde, amine, nitrileI₂30–4080–90

Physicochemical Properties

PropertyValueSource
Molecular Weight198.61 g/mol
Solubility (DMSO)50 mg/mL
Storage-20°C (1 month), -80°C (6 months)

Challenges and Optimization Opportunities

  • Low Yields in Cross-Coupling : Pd catalyst deactivation by heterocyclic nitrogen atoms remains a limitation. Switching to Buchwald-Hartwig conditions (e.g., XPhos-Pd-G3) may improve efficiency.

  • Salt Hygroscopicity : The hydrochloride salt is moisture-sensitive. Lyophilization or co-crystallization with counterions (e.g., citrate) could enhance stability .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine compounds .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them potential antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behavior of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent positions and functional groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
Imidazo[1,2-a]pyridine-5-carboxylic acid HCl -COOH at C5, HCl salt C₈H₇ClN₂O₂ 198.61 Enhanced solubility; potential FXa/HIF-1α inhibitor analog
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate -Cl at C5, -COOH at C2, hydrate C₈H₇ClN₂O₃ 214.61 Intermediate in pesticide synthesis
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate -COOEt at C2, -CH₃ at C5 C₁₁H₁₂N₂O₂ 204.23 FXa inhibitor precursor; crystallizes with planar rings
Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives Variable substituents at C3 Varies Varies Anti-SARS-CoV-2 3CLpro activity (e.g., Butenafine HCl)
Key Observations:
  • Positional Effects : The 5-carboxylic acid substituent in the target compound contrasts with 2-carboxylic acid derivatives (e.g., ). Substituent position influences electronic distribution and binding affinity to targets like FXa .
  • Salt Forms : The hydrochloride salt enhances aqueous solubility compared to neutral analogs (e.g., ethyl esters in ), critical for bioavailability in drug formulations .
  • Halogen vs. Carboxylic Acid : Chloro substituents (e.g., 5-chloro in ) are common in agrochemicals, while carboxylic acids are favored in pharmaceuticals for hydrogen bonding .

Biological Activity

Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives are recognized for their unique heterocyclic structure, which contributes to their wide range of biological activities. These compounds have been shown to exhibit properties such as antimicrobial , anti-inflammatory , antitumor , and antiviral activities. The scaffold has been utilized in the development of several clinically relevant drugs, including zolpidem and alpidem, highlighting its importance in pharmaceutical research .

Antimicrobial Activity

This compound has demonstrated potent activity against various strains of bacteria and fungi. Notably, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.006 μM for certain derivatives. This indicates a strong potential for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

CompoundMIC (μM)Activity Against
18≤0.006Mtb H37Rv
13≤1Mtb H37Rv
12≤0.03MDR Strains

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For instance, compounds from this class have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. A recent study evaluated several analogs against HeLa cells, revealing that some compounds exhibited IC50 values below 150 μM, suggesting strong anticancer activity .

CompoundIC50 (μM)Cell Line
1a<150HeLa
1d<150HeLa
1l>735HeLa

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridines is crucial for optimizing their pharmacological profiles. Modifications to the imidazo ring and substituents can significantly influence biological activity. For example, the presence of specific functional groups has been linked to enhanced activity against Mtb and improved cytotoxicity against cancer cells. Studies have indicated that substituents at the 2 and 7 positions of the imidazo ring can enhance antibacterial potency while maintaining low cytotoxicity in mammalian cells .

Case Study 1: Antitubercular Activity

In a high-throughput screening campaign targeting Mtb, several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors. Notably, compound 18 was found to be significantly more effective than the clinical candidate PA-824 against various resistant strains, suggesting a novel mechanism of action distinct from existing therapies .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, multiple imidazo[1,2-a]pyridine derivatives were evaluated for their effects on human cervical carcinoma cells. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. Molecular dynamics simulations further elucidated the interaction mechanisms at play within target proteins associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride to ensure stability during experiments?

  • Methodological Answer :

  • Store the compound at -20°C for long-term stability (up to 1–2 years) and at -4°C for short-term use (6–12 weeks). Ensure airtight containers to prevent moisture absorption .
  • During handling, use glove boxes for air-sensitive steps and wear PPE (nitrile gloves, lab coats, and safety goggles). Post-experiment waste should be segregated and disposed via certified chemical waste services .

Q. How can researchers optimize the synthesis of Imidazo[1,2-a]pyridine derivatives using microwave-assisted techniques?

  • Methodological Answer :

  • Use a 1:2 methanol/water solvent ratio under microwave conditions (e.g., 100–150°C, 10–30 minutes). Catalysts like trifluoroacetic acid (TFA, 1 mg per 0.1 mmol substrate) improve reaction efficiency .
  • Monitor reaction progress via TLC or HPLC. Post-reaction, purify derivatives using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.5–8.5 ppm, ester groups at δ 3.7–4.3 ppm) .
  • HRMS : Confirm molecular ions (e.g., [M+H]+) with <2 ppm error. For example, (Z)-3-(6-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl)-2-(p-tolyl)acrylonitrile shows HRMS at m/z 412.2024 .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of novel Imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA optimize reaction conditions (e.g., solvent effects, temperature) .
  • Integrate machine learning (e.g., ICReDD’s workflow) to predict regioselectivity in cyclization steps. Validate predictions with small-scale experiments (e.g., 0.1 mmol trials) .

Q. What strategies resolve contradictory bioactivity data in Imidazo[1,2-a]pyridine-based compounds across in vitro models?

  • Methodological Answer :

  • Perform dose-response assays (e.g., IC50 curves) under standardized conditions (pH 7.4, 37°C). Include positive controls (e.g., imazethapyr for herbicide studies) .
  • Use meta-analysis to compare results across studies. For example, discrepancies in cholinergic receptor binding (e.g., Haemonchus targets) may arise from assay sensitivity variations—address via SPR (surface plasmon resonance) validation .

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the physicochemical properties of Imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -CF3 at position 5) to enhance metabolic stability. Assess logP via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Compare solubility profiles using shake-flask method (aqueous buffer vs. DMSO). For example, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has reduced water solubility (logP ~2.5) but improved membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

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